(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride

Descripción general

Descripción

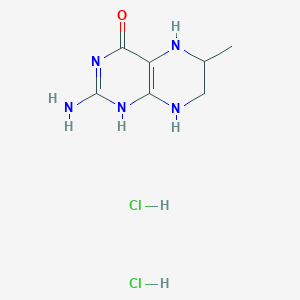

(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, followed by deprotection and selective intramolecular cyclization . Another approach involves the aza-Michael addition between protected diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinonoid derivatives.

Reduction: Reduction reactions can convert it into dihydropteridine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pteridines and dihydropteridines, which can have different chemical and biological properties.

Aplicaciones Científicas De Investigación

Role as a Cofactor in Enzymatic Reactions

6-MPH serves as a crucial cofactor for several enzymes involved in amino acid metabolism. Notably, it is essential for the activity of:

- Tyrosine Hydroxylase : This enzyme catalyzes the conversion of tyrosine to L-DOPA, a precursor to dopamine. The presence of 6-MPH enhances the efficiency of this reaction, making it vital for dopamine biosynthesis .

- Phenylalanine Hydroxylase : Similar to tyrosine hydroxylase, this enzyme requires 6-MPH to convert phenylalanine into tyrosine. This pathway is critical for maintaining normal levels of neurotransmitters and preventing metabolic disorders .

Neurotransmitter Synthesis and Neurological Disorders

Research indicates that 6-MPH has a significant impact on the synthesis of key neurotransmitters such as dopamine and serotonin. Its role in enhancing the activity of hydroxylases involved in these pathways makes it a candidate for therapeutic interventions in neurological disorders like:

- Parkinson's Disease : By supporting dopamine production, 6-MPH may alleviate some symptoms associated with dopamine deficiency .

- Depression and Anxiety Disorders : Given its involvement in serotonin synthesis, 6-MPH could be explored for its potential benefits in treating mood disorders .

Metabolic Studies

6-MPH is used extensively in research to study metabolic pathways involving nitric oxide synthase (NOS). It has been shown to modulate enzyme kinetics and influence metabolic pathways by acting as a competitive inhibitor or activator depending on concentration . This property is particularly valuable for investigating metabolic disorders and developing therapeutic agents.

Pharmacological Studies

In pharmacological research, 6-MPH has been investigated for its potential effects on various physiological processes:

- Antihypertensive Effects : Some studies suggest that compounds related to tetrahydropteridine exhibit diuretic properties that could be beneficial in managing hypertension.

- Free Radical Scavenging : Research indicates that 6-MPH may play a role in mitigating oxidative stress by influencing nitric oxide release from striatal tissue .

Case Studies and Experimental Findings

Several studies highlight the diverse applications of 6-MPH:

- A study demonstrated that administration of 6-MPH increased levels of L-DOPA in animal models, suggesting its potential use in enhancing dopaminergic function in Parkinson's disease models .

- Another investigation into Drosophila melanogaster revealed that mutations affecting pteridine metabolism led to altered levels of tetrahydropterin and tetrahydrobiopterin, underscoring the importance of these compounds in genetic studies related to neurotransmitter metabolism .

Comparative Analysis with Related Compounds

The following table summarizes some key compounds related to 6-MPH and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6,7-Dimethyl-5,6,7,8-tetrahydropterine | Methyl groups at positions 6 and 7 | Enhanced solubility; used as a synthetic cofactor |

| 8-Methyl-5,6,7,8-tetrahydropteridine | Methyl group at position 8 | Exhibits unique binding properties in enzyme assays |

| 2-Amino-6-hydroxymethyl-5,6-dihydropteridine | Hydroxymethyl group at position 6 | Potential therapeutic applications in metabolic disorders |

Mecanismo De Acción

The mechanism of action of (+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a cofactor for various enzymes, influencing their activity and the biochemical pathways they regulate. It may also interact with cellular receptors and signaling molecules, modulating physiological processes.

Comparación Con Compuestos Similares

(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride can be compared with other pteridine derivatives such as tetrahydrobiopterin and methyltetrahydrofolate. While these compounds share a similar core structure, they differ in their functional groups and biological activities. The unique methyl group in this compound distinguishes it from other pteridines, contributing to its specific chemical and biological properties.

List of Similar Compounds

- Tetrahydrobiopterin

- Methyltetrahydrofolate

- Dihydropteridine

- Pterin

Propiedades

IUPAC Name |

2-amino-6-methyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O.2ClH/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5;;/h3,10H,2H2,1H3,(H4,8,9,11,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQLORLCFAZASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(N1)C(=O)NC(=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585225 | |

| Record name | 2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69113-63-9 | |

| Record name | 2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.